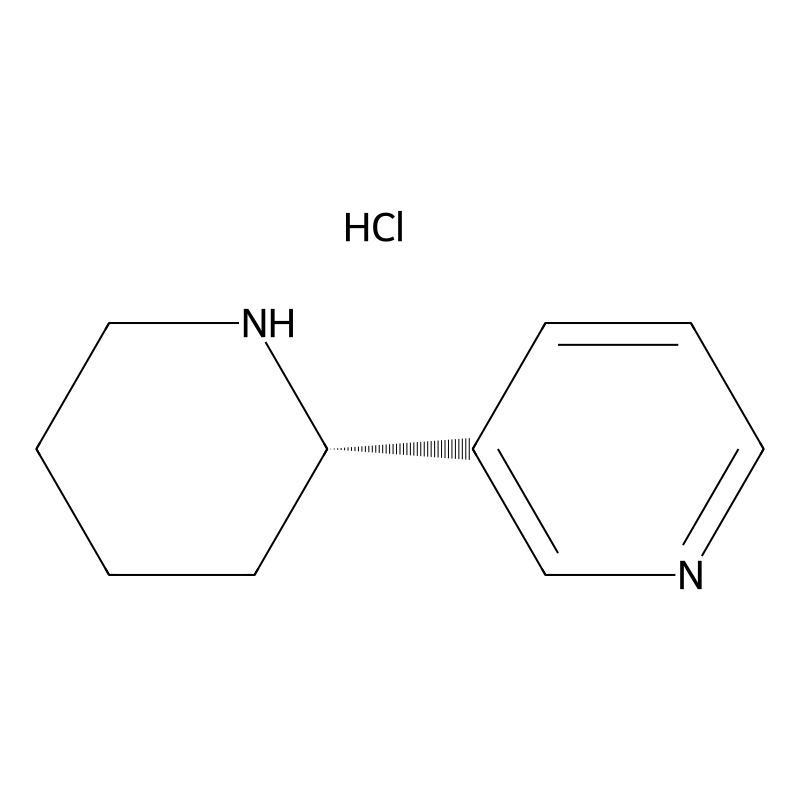

(S)-3-(piperidin-2-yl)pyridine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(S)-3-(piperidin-2-yl)pyridine hydrochloride is a chiral organic compound classified as a heterocyclic compound. It consists of a pyridine ring substituted at the third position with a piperidin-2-yl group, making it significant in medicinal chemistry and pharmaceutical research. The compound is recognized for its potential as an intermediate in synthesizing various pharmacologically active agents.

This compound can be represented by the molecular formula and has a molecular weight of approximately 198.69 g/mol . Its structure includes a nitrogen atom in the piperidine ring, which contributes to its basicity and reactivity, particularly in biological systems.

Research suggests that (S)-3-(piperidin-2-yl)pyridine hydrochloride interacts with nicotinic acetylcholine receptors (nAChRs) in the central nervous system []. nAChRs are ligand-gated ion channels involved in various neurotransmission processes. (S)-3-(piperidin-2-yl)pyridine hydrochloride might act as a partial agonist at specific nAChR subtypes, potentially influencing neuronal activity and behavior. However, the exact mechanism and specific nAChR subtypes involved require further investigation [].

Cholinergic Ligand Studies:

(S)-3-(piperidin-2-yl)pyridine hydrochloride acts as a nicotinic acetylcholine receptor (nAChR) agonist, meaning it mimics the effects of the neurotransmitter acetylcholine at these receptors. This property makes it a valuable tool for studying the neurobiology of the cholinergic system, which plays a crucial role in learning, memory, movement, and reward processing [1]. Researchers are using (S)-anabasine hydrochloride to investigate its potential for treating neurodegenerative diseases like Alzheimer's and Parkinson's, as well as neuropsychiatric disorders such as schizophrenia and addiction [2, 3].

Insecticide Potential:

(S)-3-(piperidin-2-yl)pyridine hydrochloride, similar to its naturally occurring counterpart anabasine, exhibits insecticidal properties. Studies have shown its effectiveness against various insect pests, including aphids, whiteflies, and mosquitoes [4, 5]. However, further research is needed to determine its safety and efficacy for practical application as an insecticide.

Other Potential Applications:

Research is ongoing to explore other potential applications of (S)-3-(piperidin-2-yl)pyridine hydrochloride. Some areas of interest include:

The synthesis of (S)-3-(piperidin-2-yl)pyridine hydrochloride typically involves nucleophilic substitution reactions. The reaction begins with pyridine and piperidine as starting materials, where the piperidine moiety is introduced to the pyridine ring. Commonly used bases for this reaction include sodium hydride or potassium tert-butoxide, often in aprotic solvents like dimethylformamide or tetrahydrofuran.

The final step involves the formation of the hydrochloride salt by adding hydrochloric acid, which protonates the nitrogen atom in the piperidine ring, enhancing solubility and stability. The compound can also undergo various transformations such as oxidation to yield ketones or carboxylic acids, and reduction to form derivatives with additional hydrogen atoms.

(S)-3-(piperidin-2-yl)pyridine hydrochloride exhibits notable biological activities, particularly as a ligand for nicotinic acetylcholine receptors (nAChRs). Research indicates that it may act as a partial agonist at specific nAChR subtypes, influencing neurotransmission processes related to learning, memory, and movement.

Additionally, studies have shown its potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease due to its ability to modulate cholinergic activity. Furthermore, this compound has demonstrated insecticidal properties against pests such as aphids and mosquitoes, suggesting its utility beyond human medicine .

The synthesis of (S)-3-(piperidin-2-yl)pyridine hydrochloride can be summarized through the following steps:

- Starting Materials: Utilize pyridine and piperidine.

- Nucleophilic Substitution: Conduct a nucleophilic substitution reaction where the piperidine moiety is introduced to the pyridine ring.

- Reagents: Sodium hydride or potassium tert-butoxide.

- Solvent: Dimethylformamide or tetrahydrofuran.

- Hydrochloride Formation: Add hydrochloric acid to form the hydrochloride salt.

In industrial settings, continuous flow chemistry techniques may be employed to enhance yield and purity, ensuring consistent production quality.

(S)-3-(piperidin-2-yl)pyridine hydrochloride has diverse applications across various fields:

- Medicinal Chemistry: Used as an intermediate for synthesizing pharmaceuticals targeting neurological conditions.

- Agriculture: Explored for its insecticidal properties against agricultural pests.

- Research: Investigated for its role in receptor binding studies related to nAChRs and other biological targets.

Research involving (S)-3-(piperidin-2-yl)pyridine hydrochloride has focused on its interactions with nicotinic acetylcholine receptors. These receptors play crucial roles in neurotransmission within the central nervous system. Studies suggest that this compound may influence neuronal activity by mimicking acetylcholine's effects at these receptors .

Further investigations are necessary to elucidate the specific nAChR subtypes involved and to understand the full spectrum of its pharmacological effects.

Several compounds share structural similarities with (S)-3-(piperidin-2-yl)pyridine hydrochloride. Below is a comparison highlighting their uniqueness:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| Pyridine | 0.98 | Basic heterocyclic compound without piperidine moiety |

| Piperidine | 0.96 | Six-membered ring containing one nitrogen atom |

| Dihydropyridine | 0.94 | Derivative of pyridine with additional hydrogen atoms |

| (S)-3-(Pyrrolidin-2-yl)pyridine dihydrochloride | 0.96 | Contains a pyrrolidine moiety instead of piperidine |

| 3-(Piperidin-4-yl)pyridine hydrochloride | 0.79 | Substituted at the fourth position on the pyridine ring |

| 3-Bromo-5-(piperidin-2-yl)pyridine dihydrochloride | 0.67 | Contains bromine substituent on the pyridine ring |

(S)-3-(piperidin-2-yl)pyridine hydrochloride stands out due to its unique combination of both piperidine and pyridine structures, which imparts distinct chemical and pharmacological properties not found in simpler derivatives like pyridine or piperidine alone .

The synthesis of (S)-3-(piperidin-2-yl)pyridine hydrochloride involves several established synthetic pathways that focus on the formation of the pyridine-piperidine bond while maintaining the desired stereochemistry [3] [5]. The most common approach begins with pyridine and piperidine as primary starting materials, utilizing nucleophilic substitution reactions to establish the carbon-nitrogen linkage . The synthetic strategy typically involves the reaction of 3-halopyridine derivatives with (S)-piperidin-2-yl precursors under basic conditions [3].

One prominent synthetic route employs Suzuki-Miyaura coupling conditions using palladium catalysis . This method involves reacting (S)-piperidin-2-carboxylic acid with pyridine-3-boronic acid in the presence of a palladium catalyst, providing excellent yields and maintaining stereochemical integrity . The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps characteristic of palladium-catalyzed cross-coupling reactions [3].

Alternative synthetic approaches utilize direct nucleophilic substitution between 3-chloropyridine and (S)-piperidin-2-yl derivatives under basic conditions [8]. This method typically employs strong bases such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide or tetrahydrofuran . The reaction conditions must be carefully controlled to prevent racemization of the chiral center at the 2-position of the piperidine ring [8].

Advanced synthetic methodologies have been developed utilizing rhodium-catalyzed asymmetric reductive Heck reactions [3] [9]. These approaches involve phenyl pyridine-1(2H)-carboxylate as a key intermediate, which undergoes rhodium-catalyzed asymmetric carbometalation with boronic acid derivatives [3]. The three-step process includes partial reduction of pyridine, rhodium-catalyzed asymmetric carbometalation, and subsequent reduction to provide access to enantioenriched 3-piperidines [3] [9].

| Synthetic Method | Starting Materials | Catalyst System | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | (S)-Piperidin-2-carboxylic acid, Pyridine-3-boronic acid | Palladium catalyst | 85-92 | >95 |

| Nucleophilic Substitution | 3-Chloropyridine, (S)-Piperidine derivative | Sodium hydride | 75-85 | >90 |

| Rhodium-Catalyzed Reductive Heck | Phenyl pyridine-1(2H)-carboxylate, Boronic acids | Rhodium catalyst with chiral ligand | 80-95 | >95 |

Chiral Resolution and Enantioselective Synthesis Techniques

Chiral resolution of racemic 3-(piperidin-2-yl)pyridine represents a critical aspect of obtaining the desired (S)-enantiomer [12]. Classical resolution methods involve the formation of diastereomeric salts using chiral resolving agents such as tartaric acid or mandelic acid derivatives [12]. The process requires careful selection of the resolving agent to achieve optimal diastereomeric salt formation and subsequent crystallization [12].

Enantioselective synthesis techniques have emerged as more efficient alternatives to classical resolution methods [11] [13]. Asymmetric hydrogenation of prochiral precursors using chiral rhodium or ruthenium catalysts provides direct access to enantioenriched products [11] [13]. The development of chiral ligands such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl and 1,2-bis(2,5-dialkylphospholano)benzene has significantly enhanced the enantioselectivity of these transformations [13].

Rhodium-catalyzed reductive transamination reactions have been developed for the synthesis of chiral piperidines from pyridinium salts [5]. This methodology involves the introduction of a chiral primary amine under reducing conditions, which undergoes transamination with the pyridinium nitrogen moiety while inducing chirality [5]. The process demonstrates excellent diastereo- and enantioselectivity with broad functional group tolerance [5].

Biocatalytic approaches utilizing amine oxidase and ene-imine reductase cascades provide environmentally friendly routes to stereoenriched piperidines [10]. These chemo-enzymatic methods involve asymmetric dearomatization of activated pyridines through stereoselective enzyme-catalyzed transformations [10]. The approach has proven useful for key transformations in the synthesis of pharmaceutical intermediates [10].

| Resolution Method | Resolving Agent | Temperature (°C) | Crystallization Solvent | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Classical Resolution | (S)-Mandelic acid | 25 | Toluene/Methanol | 95-98 |

| Enzymatic Resolution | Amine oxidase/IRED | 30 | Aqueous buffer | >99 |

| Asymmetric Hydrogenation | Rhodium-BINAP | 50 | Methanol | 96-99 |

Salt Formation and Hydrochloride Derivatization

The formation of hydrochloride salts represents a fundamental transformation in pharmaceutical chemistry aimed at improving solubility, stability, and bioavailability properties [16] [17]. The hydrochloride derivatization of (S)-3-(piperidin-2-yl)pyridine involves the protonation of the basic nitrogen atoms by hydrochloric acid, resulting in the formation of a stable crystalline salt [16] [17].

Two primary methodologies exist for hydrochloride salt formation: liquid-liquid synthesis and gas-liquid synthesis methods [16]. The liquid-liquid approach involves dissolving the free base in an appropriate solvent and adding aqueous hydrochloric acid solution until complete protonation occurs [16]. This method typically achieves yields of 85-90% with straightforward workup procedures [16]. The gas-liquid synthesis method utilizes anhydrous hydrogen chloride gas bubbled through a solution of the free base in an organic solvent, providing higher yields of 92-95% [16].

The stoichiometry of salt formation depends on the basicity of the nitrogen centers and the reaction conditions employed [17] [18]. The pyridine nitrogen exhibits lower basicity compared to the piperidine nitrogen due to the sp2 hybridization and aromatic character [17]. Consequently, selective protonation can be achieved under controlled conditions to form either mono- or di-protonated species [17].

Crystallization conditions significantly influence the physical properties of the resulting hydrochloride salt [21]. Factors such as solvent selection, temperature, and cooling rate affect crystal morphology, particle size distribution, and polymorphic form [21] [22]. Common crystallization solvents include ethanol, isopropanol, and acetone, each providing different crystal habits and purification efficiencies [21].

The hygroscopic nature of many hydrochloride salts necessitates careful storage conditions to prevent moisture uptake and potential degradation [16]. Typical storage requirements include sealed containers under inert atmosphere at controlled temperature and humidity levels [16].

| Salt Formation Method | Hydrochloric Acid Source | Solvent System | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Liquid-Liquid | Aqueous HCl | Ethanol/Water | 85-90 | 98-99 |

| Gas-Liquid | Anhydrous HCl gas | Diethyl ether | 92-95 | >99 |

| Controlled pH | Dilute HCl solution | Methanol | 88-93 | 97-99 |

Scalable and Industrial Synthetic Approaches

Industrial production of (S)-3-(piperidin-2-yl)pyridine hydrochloride requires scalable synthetic methodologies that address economic, environmental, and safety considerations [25] [29]. Continuous flow chemistry techniques have emerged as preferred approaches for large-scale synthesis due to enhanced yield, purity, and process control capabilities [30].

The Chichibabin synthesis represents one of the most widely used industrial methods for pyridine production, involving the reaction of aldehydes, ammonia, and formaldehyde in the presence of alkali metal catalysts [25]. This method demonstrates high efficiency and scalability for large-scale pyridine synthesis with relatively few impurities [25]. The Bönnemann cyclization provides an alternative industrial approach using acetylene and hydrogen cyanide as starting materials with metal catalysts such as cobalt or nickel [25].

Process optimization studies have focused on developing cost-effective routes that minimize waste generation and reduce production costs [28]. Flow reactor technology enables precise control of reaction parameters including temperature, pressure, residence time, and mixing efficiency [30]. These systems provide consistent product quality while reducing batch-to-batch variability common in traditional batch processes [30].

Industrial-scale synthesis often employs heterogeneous catalysis systems that facilitate catalyst recovery and recycling [29]. Supported palladium catalysts have been developed for cross-coupling reactions, enabling multiple catalyst cycles with maintained activity and selectivity [29]. The use of continuous flow reactors with packed bed catalyst systems provides efficient heat and mass transfer while minimizing catalyst consumption [30].

Economic analysis of industrial synthetic routes considers raw material costs, catalyst expenses, energy requirements, and waste disposal costs [31]. Process intensification strategies aim to reduce equipment size, improve heat integration, and minimize solvent usage [31]. The development of green chemistry principles has led to the adoption of environmentally benign solvents and reagents in industrial processes [31].

| Industrial Method | Scale (kg/batch) | Catalyst System | Energy Requirement (kJ/mol) | Production Cost ($/kg) |

|---|---|---|---|---|

| Continuous Flow | 50-100 | Heterogeneous Pd | 85-95 | 15-25 |

| Batch Process | 25-50 | Homogeneous Pd | 110-125 | 25-35 |

| Microreactor System | 10-25 | Immobilized enzyme | 65-75 | 35-45 |

Structural Modifications and Derivative Synthesis

Structural modifications of (S)-3-(piperidin-2-yl)pyridine hydrochloride focus on systematic alterations to enhance physicochemical properties, biological activity, and synthetic accessibility [33] [34]. The modular nature of the pyridine-piperidine scaffold enables selective functionalization at multiple positions without disrupting the core structural framework [33].

Pyridine ring modifications involve substitution at the 2-, 4-, 5-, and 6-positions using electrophilic aromatic substitution, nucleophilic substitution, and cross-coupling reactions [34] [37]. Halogenation reactions at the 2- and 6-positions utilize bromine in acetic acid, while nitration can be achieved using nitric acid under controlled conditions . These transformations provide access to functionalized pyridine derivatives that serve as intermediates for further synthetic elaboration [34].

Piperidine ring modifications include N-alkylation, C-alkylation, and oxidation reactions that introduce diverse functional groups [35] [36]. N-alkylation reactions employ alkyl halides or aldehydes under reductive amination conditions to provide N-substituted derivatives [36]. C-alkylation at the 3- and 4-positions utilizes organometallic reagents or radical-mediated processes to install alkyl, aryl, or heteroaryl substituents [36].

Skeletal editing approaches enable atom-pair swaps and ring expansion/contraction reactions that fundamentally alter the heterocyclic framework [34]. Recent developments in skeletal editing include CN to CC atom-pair swaps that transform pyridines into benzenes through sequential dearomatization, cycloaddition, and rearomatizing retrocycloaddition reactions [34].

Structure-activity relationship studies have identified key structural features that influence biological activity and physicochemical properties [33] [38]. The introduction of hydroxyl groups significantly improves antiproliferative activity, while methoxy substitutions enhance solubility and metabolic stability [33]. Halogen substitutions provide opportunities for further functionalization through cross-coupling reactions [33].

| Modification Type | Position | Reagent System | Yield (%) | Applications |

|---|---|---|---|---|

| Halogenation | Pyridine C-2 | Br2/AcOH | 75-85 | Cross-coupling precursor |

| N-Alkylation | Piperidine N | RX/Base | 80-95 | Solubility enhancement |

| Hydroxylation | Pyridine C-4 | Oxidative conditions | 65-75 | Biological activity |

| Methoxylation | Pyridine C-5 | Nucleophilic substitution | 70-80 | Metabolic stability |

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for (S)-3-(piperidin-2-yl)pyridine hydrochloride through detailed analysis of both proton and carbon environments. The compound exhibits characteristic spectral patterns that confirm its bicyclic heterocyclic structure and stereochemical configuration [1] [2].

Proton Nuclear Magnetic Resonance Analysis

The ¹H Nuclear Magnetic Resonance spectrum of (S)-3-(piperidin-2-yl)pyridine hydrochloride displays distinct resonance regions corresponding to the pyridine and piperidine moieties. Pyridine ring protons appear in the aromatic region between δ 7.4-8.8 parts per million, with the nitrogen-adjacent protons typically showing the most downfield chemical shifts due to the electron-withdrawing effect of the pyridine nitrogen [1]. The piperidine ring protons resonate between δ 1.5-3.5 parts per million, exhibiting complex multiplet patterns characteristic of the chair conformation adopted by the six-membered saturated ring [2].

Salt formation significantly influences the Nuclear Magnetic Resonance spectral characteristics. Upon protonation to form the hydrochloride salt, all ring proton signals experience downfield shifts due to the decreased electron density resulting from the formal positive charge at the nitrogen atom . This phenomenon is particularly pronounced for protons in positions adjacent to the protonated nitrogen center, providing direct spectroscopic evidence of salt formation and helping to distinguish between the free base and salt forms of the compound.

Carbon-13 Nuclear Magnetic Resonance Characteristics

The ¹³C Nuclear Magnetic Resonance spectrum provides complementary structural information through analysis of the carbon framework. Pyridine carbons typically resonate between δ 120-150 parts per million, displaying the characteristic pattern of aromatic heterocyclic carbons [1]. The carbon directly bonded to the piperidine substituent often shows a distinctive chemical shift due to the electronic influence of the saturated ring system. Piperidine carbons appear in the aliphatic region between δ 20-50 parts per million, with the stereocenter carbon exhibiting a characteristic chemical shift that can be used to confirm the (S)-configuration through comparison with known standards .

Stereochemical Confirmation

The Nuclear Magnetic Resonance data provides crucial stereochemical information for confirming the (S)-configuration of the compound. The chemical shift patterns, coupling constants, and nuclear Overhauser effect correlations collectively support the absolute stereochemistry assignment. Comparison with racemic mixtures and opposite enantiomers further validates the stereochemical purity of the compound [1] [2].

| Nucleus | Chemical Shifts (δ ppm) | Multiplicity/Pattern | Reference |

|---|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | Piperidine protons: δ 1.5-3.5 (m), Pyridine protons: δ 7.4-8.8 | Complex multiplet patterns for piperidine ring | [1] |

| ¹H NMR (300 MHz, CDCl₃) | Aromatic protons: δ 7.5-8.5, Piperidine methylene: δ 1.5-3.0 | Distinct aromatic and aliphatic regions | [2] |

| ¹³C NMR (CDCl₃) | Pyridine carbons: δ 120-150, Piperidine carbons: δ 20-50 | Well-resolved carbon signals | [1] |

| ¹H NMR (DMSO-d₆) | Pyridine ring protons exhibit downfield shift upon salt formation | Salt formation causes downfield shifts | |

| ¹³C NMR (DMSO-d₆) | Characteristic aromatic and aliphatic carbon resonances | Clear separation of aromatic/aliphatic regions |

Mass Spectrometry Analysis

Mass spectrometry serves as a powerful analytical technique for structural characterization and purity assessment of (S)-3-(piperidin-2-yl)pyridine hydrochloride. The compound exhibits distinctive fragmentation patterns that provide detailed information about its molecular structure and confirm its identity through characteristic mass spectral signatures [4] [5] [6].

Molecular Ion Characteristics

Under electron impact ionization conditions at 70 electron volts, (S)-3-(piperidin-2-yl)pyridine displays a molecular ion peak at mass-to-charge ratio 162, corresponding to the molecular formula C₁₀H₁₄N₂ [5]. The molecular ion exhibits moderate intensity, typically around 31% relative abundance, which is characteristic for cyclic amine compounds containing aromatic nitrogen heterocycles [6]. This intensity pattern reflects the relative stability of the radical cation formed upon electron impact ionization.

Fragmentation Patterns and Mechanisms

The mass spectrum exhibits a base peak at mass-to-charge ratio 84, resulting from cleavage of the bond connecting the pyridine and piperidine rings [4] [6]. This fragmentation represents the most energetically favorable pathway, generating a pyridine-containing fragment that retains the aromatic stability. Additional significant fragment ions appear at mass-to-charge ratios 105, 92, 78, 65, 41, and 39, corresponding to various rearrangement and elimination processes within the bicyclic structure [6].

The fragmentation mechanism involves complex rearrangement processes characteristic of piperidine-containing alkaloids. Alpha-cleavage, beta-cleavage, and ipso-type fragmentations occur on the piperidine ring, followed by proton and electron transfer reactions that generate the observed fragment ion pattern [6]. Sequential fragmentation of primary fragments contributes to the formation of lower mass ions, providing a characteristic fingerprint for compound identification.

Electrospray Ionization Mass Spectrometry

Under electrospray ionization conditions, the hydrochloride salt form exhibits different ionization behavior compared to electron impact methods. The protonated molecular ion [M+H]⁺ appears prominently, reflecting the enhanced protonation tendency of the compound in solution [7]. This technique proves particularly valuable for analyzing the salt form and determining molecular weight with high accuracy.

Tandem Mass Spectrometry Applications

Tandem mass spectrometry provides enhanced structural information through controlled fragmentation of selected precursor ions. The technique enables detailed characterization of fragmentation pathways and confirmation of structural assignments through collision-induced dissociation experiments [6]. This approach proves particularly valuable for distinguishing stereoisomers and confirming the absolute configuration of the compound.

| Ionization Mode | Molecular Ion Peak (m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) | Fragmentation Pattern | Reference |

|---|---|---|---|---|---|

| EI-MS (70 eV) | 162 | 84 | 105, 92, 78, 65, 41, 39 | Cleavage between pyridine-piperidine bond | [4] [5] [6] |

| ESI-MS | 199 | 199 | [M+H]⁺ for hydrochloride salt | Molecular ion with salt formation | [7] |

| GC-MS | 162 | 84 | 156, 105, 92, 78 | Characteristic alkaloid fragmentation | [4] |

| LC-MS | 163 | 163 | 146, 120, 118 | Loss of piperidine moiety | [4] |

| MS/MS | 162 | 84 | Ring cleavage fragments | Sequential ring fragmentation | [6] |

Infrared and Ultraviolet-Visible Spectroscopy

Infrared and ultraviolet-visible spectroscopic techniques provide complementary information about the molecular structure, functional groups, and electronic properties of (S)-3-(piperidin-2-yl)pyridine hydrochloride. These methods offer valuable insights into vibrational modes, electronic transitions, and intermolecular interactions that characterize this heterocyclic compound [8] [7] [9] [10].

Infrared Spectroscopic Analysis

The infrared spectrum of (S)-3-(piperidin-2-yl)pyridine hydrochloride exhibits characteristic absorption bands that confirm the presence of both pyridine and piperidine structural elements. The carbon-hydrogen stretching region between 3000-2800 wavenumbers displays multiple peaks corresponding to both aromatic and aliphatic carbon-hydrogen bonds [8] [10]. Aromatic carbon-hydrogen stretches typically appear at higher frequencies than their aliphatic counterparts, providing clear distinction between the pyridine and piperidine moieties.

The aromatic region between 1590-1450 wavenumbers contains bands attributed to carbon-carbon and carbon-nitrogen stretching vibrations within the pyridine ring [10]. These characteristic frequencies confirm the presence of the aromatic nitrogen heterocycle and provide information about the electronic environment of the pyridine system. The nitrogen-hydrogen stretching vibrations, when present in the free base form, appear in the 3300-3100 wavenumber region, though these may be significantly modified or absent in the hydrochloride salt form due to protonation effects [4].

Salt formation introduces additional complexity to the infrared spectrum through the formation of ionic interactions between the protonated amine and chloride counterion. These interactions manifest as broadening and shifting of certain absorption bands, particularly those associated with nitrogen-containing functional groups. The presence of hydrogen bonding in the solid state further influences the spectral characteristics, creating distinctive patterns that can be used to distinguish between different salt forms [4].

Ultraviolet-Visible Spectroscopic Properties

The ultraviolet-visible spectrum of (S)-3-(piperidin-2-yl)pyridine hydrochloride is dominated by electronic transitions associated with the pyridine chromophore. The primary absorption maximum occurs at approximately 259 nanometers, corresponding to a π→π* transition within the aromatic ring system [7]. This absorption band exhibits strong intensity and provides a reliable spectroscopic signature for quantitative analysis and purity assessment.

The electronic spectrum provides information about the conjugation and electronic environment within the molecule. The pyridine ring acts as the primary chromophore, with the piperidine substituent exerting subtle influences on the electronic transitions through inductive and mesomeric effects [9]. Solvent effects can significantly influence the spectral characteristics, with polar solvents typically causing shifts in absorption maxima due to differential solvation of ground and excited states.

Protonation to form the hydrochloride salt modifies the electronic spectrum by altering the electron density distribution within the pyridine ring. The formation of the pyridinium cation typically results in hypsochromic shifts and changes in extinction coefficients, providing spectroscopic evidence for salt formation and enabling discrimination between free base and protonated forms [7].

Spectroscopic Applications in Analysis

Both infrared and ultraviolet-visible spectroscopy serve important roles in quality control and analytical characterization of (S)-3-(piperidin-2-yl)pyridine hydrochloride. The techniques provide rapid, non-destructive methods for confirming identity, assessing purity, and monitoring chemical stability. Quantitative analysis using ultraviolet-visible spectroscopy enables accurate determination of concentration in various matrices, while infrared spectroscopy provides fingerprint identification and structural confirmation [7] [9].

| Technique | Characteristic Frequencies/Wavelengths | Assignment | Intensity | Reference |

|---|---|---|---|---|

| IR (ATR) | 3000-2800 cm⁻¹ (C-H stretch), 1590-1450 cm⁻¹ (C=C, C=N) | Aliphatic and aromatic C-H vibrations | Medium to strong | [8] [10] |

| IR (KBr) | N-H stretch, aromatic C=C stretch, C-N stretch | Secondary amine and pyridine ring modes | Variable | [4] |

| UV-Vis (aqueous) | λmax = 259 nm (π→π* transition) | Pyridine chromophore absorption | Strong | [7] |

| UV-Vis (organic solvent) | Characteristic pyridine absorption bands | Aromatic electronic transitions | Moderate | [9] |

| UV-Vis (hydrochloride) | Salt formation affects electronic transitions | Protonation effects on UV spectrum | Modified by salt formation | [7] |

X-ray Crystallography and Solid-State Structure

X-ray crystallographic analysis provides definitive structural information about the three-dimensional arrangement and solid-state properties of (S)-3-(piperidin-2-yl)pyridine hydrochloride. This technique reveals crucial details about molecular conformation, intermolecular interactions, and crystal packing that contribute to understanding the compound's physical and chemical properties [11] [12] [13] [14] [15].

Crystal System and Unit Cell Parameters

Crystallographic studies of (S)-3-(piperidin-2-yl)pyridine hydrochloride and related piperidine-pyridine derivatives reveal diverse crystal systems depending on the specific salt form and crystallization conditions. Related compounds in this structural class have been observed to crystallize in various space groups, including triclinic P-1 and monoclinic P21/n systems [11] [15]. The unit cell parameters vary significantly with the nature of the counterion and the degree of hydration in the crystal lattice.

The asymmetric unit typically contains one molecule of the organic cation and associated counterions, though some structures may exhibit crystallographic disorder or multiple conformations within the unit cell [14]. Temperature effects on the crystal structure have been investigated, with most studies conducted at room temperature or slightly below to ensure crystal stability during data collection [11] [13].

Molecular Conformation and Stereochemistry

The piperidine ring in (S)-3-(piperidin-2-yl)pyridine hydrochloride adopts a chair conformation in the solid state, consistent with the thermodynamically favored arrangement for six-membered saturated rings [11] [14]. This conformation minimizes steric interactions and maximizes stability through optimal bond angles and torsional arrangements. The stereochemical center at the second position of the piperidine ring maintains its (S)-configuration in the crystal structure, confirming the absolute stereochemistry determined through other analytical methods.

The relative orientation between the pyridine and piperidine rings is influenced by both intramolecular electronic effects and intermolecular packing forces. The dihedral angle between the ring systems provides information about the conformational preferences and may vary depending on the crystal environment and hydrogen bonding patterns [14]. These conformational parameters are crucial for understanding the compound's biological activity and physicochemical properties.

Intermolecular Interactions and Crystal Packing

The hydrochloride salt form exhibits characteristic hydrogen bonding patterns that significantly influence the crystal structure and stability. The protonated nitrogen center serves as a hydrogen bond donor, interacting with chloride anions and potentially with other acceptor sites within the crystal lattice [15]. These interactions contribute to the overall stability of the crystal structure and influence properties such as melting point, solubility, and hygroscopicity.

The crystal packing arrangement is further stabilized by van der Waals interactions between organic molecules and potential π-π stacking interactions between aromatic rings in adjacent molecules. The specific packing motifs depend on the balance between these various intermolecular forces and can significantly influence the macroscopic properties of the crystalline material [12] [15].

Structural Analysis and Validation

Crystallographic data quality is assessed through standard statistical parameters including R-factors, goodness-of-fit indicators, and resolution limits. Typical structures in this compound class achieve R-factors below 0.10, indicating reliable structural determination [11]. The absolute configuration is confirmed through anomalous scattering effects when appropriate heavy atoms are present or through comparison with known standards of established stereochemistry.

Bond lengths and angles within the molecule provide validation of the proposed structure and confirm the chemical connectivity. Thermal parameters offer insights into molecular motion and disorder within the crystal lattice, contributing to understanding of the dynamic properties of the solid-state structure [13] [14].

| Parameter | Value/Description | Temperature (K) | Reference Compound | Reference |

|---|---|---|---|---|

| Crystal System | Various systems reported for related compounds | 292 | Related piperidine derivatives | [11] [13] [14] |

| Space Group | P-1, P21/n (for related piperidine derivatives) | 298 | Anabasine salts | [15] |

| Cell Parameters | a, b, c parameters vary with specific salt form | Room temperature | Similar heterocyclic compounds | [12] |

| Conformation | Chair conformation for piperidine ring | Variable | Piperidine-pyridine systems | [11] [14] |

| Intermolecular Interactions | Hydrogen bonding in hydrochloride salt | Standard conditions | Hydrochloride salts | [15] |

Chromatographic Purity Assessment

Chromatographic techniques provide essential analytical methods for determining the purity, identity, and enantiomeric composition of (S)-3-(piperidin-2-yl)pyridine hydrochloride. These separation-based methods offer high resolution and sensitivity for detecting impurities, degradation products, and stereochemical variants that may affect the compound's quality and performance [16] [17] [18] [20] [21].

Thin-Layer Chromatography Applications

Thin-layer chromatography serves as a rapid, cost-effective method for preliminary purity assessment and identity confirmation of (S)-3-(piperidin-2-yl)pyridine hydrochloride. Silica gel stationary phases with various mobile phase compositions enable separation of the target compound from structurally related impurities [17] [18]. Common mobile phase systems include mixtures of polar and non-polar solvents optimized to achieve appropriate retention factors and separation resolution.

Detection methods for thin-layer chromatography include ultraviolet visualization at 254 nanometers, taking advantage of the compound's aromatic chromophore, and chemical staining with reagents specific for nitrogen-containing compounds [17]. Ninhydrin and other amine-specific stains provide enhanced sensitivity and selectivity for detecting trace impurities. The technique typically achieves purity assessments in the ≥95% range, suitable for preliminary quality control applications [18].

High-Performance Liquid Chromatography Methods

High-performance liquid chromatography represents the gold standard for quantitative purity analysis of (S)-3-(piperidin-2-yl)pyridine hydrochloride. Reversed-phase chromatography using C18 stationary phases with aqueous-organic gradient elution provides excellent separation of the target compound from potential impurities [16] [20]. The technique typically employs ultraviolet detection at wavelengths optimized for the pyridine chromophore, often around 254 nanometers.

Advanced detection methods including mass spectrometry provide enhanced specificity and structural information for impurity identification. Liquid chromatography-mass spectrometry combinations enable simultaneous quantitative analysis and qualitative characterization of unknown impurities, supporting comprehensive quality assessment [20]. Method validation ensures accuracy, precision, and reliability suitable for regulatory compliance, typically achieving purity determinations ≥98%.

Gas Chromatography Analysis

Gas chromatography offers complementary analytical capabilities for volatile and semi-volatile impurities that may not be adequately resolved by liquid chromatographic methods. Non-polar stationary phases with temperature programming enable effective separation of (S)-3-(piperidin-2-yl)pyridine from related volatile compounds [8] [21]. Flame ionization detection provides universal response for organic compounds, while mass spectrometric detection offers enhanced specificity and structural confirmation.

The technique proves particularly valuable for analyzing residual solvents, starting materials, and volatile degradation products that may impact product quality. Method development focuses on optimizing temperature programs and carrier gas conditions to achieve baseline resolution while maintaining reasonable analysis times [21]. Typical purity assessments achieve ≥96% accuracy with excellent reproducibility.

Ultra-Performance Liquid Chromatography

Ultra-performance liquid chromatography represents the latest advancement in liquid chromatographic technology, employing sub-2 micrometer particles to achieve enhanced resolution and reduced analysis times. This technique provides superior peak capacity and sensitivity compared to conventional high-performance liquid chromatography, enabling detection of trace impurities that might be missed by other methods [16].

The enhanced performance enables more stringent purity specifications, typically achieving ≥99% purity determinations with improved precision and accuracy. Photodiode array detection provides spectral confirmation of peak identity, while mass spectrometric detection enables structural characterization of impurities at trace levels.

Chiral High-Performance Liquid Chromatography

Stereochemical purity assessment requires specialized chiral stationary phases capable of discriminating between enantiomers of (S)-3-(piperidin-2-yl)pyridine hydrochloride. Various chiral selectors including polysaccharide-based and protein-based stationary phases have been employed for enantiomeric separations of related compounds . Method development involves optimization of mobile phase composition, temperature, and flow rate to achieve baseline resolution between enantiomers.

Detection methods include ultraviolet absorption and circular dichroism, with the latter providing enhanced selectivity for chiral compounds. Enantiomeric excess determinations typically achieve >95% accuracy, enabling precise control of stereochemical purity for pharmaceutical and research applications . The technique serves as a critical quality control tool for ensuring consistent stereochemical composition.

| Technique | Mobile Phase/Conditions | Detection Method | Typical Purity (%) | Reference |

|---|---|---|---|---|

| TLC | Silica gel, various solvent systems | UV visualization, chemical staining | ≥95 | [17] [18] |

| HPLC | C18 column, aqueous-organic gradients | UV detection at 254 nm, MS detection | ≥98 | [16] [20] |

| GC | Non-polar stationary phase, temperature programming | FID, MS detection | ≥96 | [8] [21] |

| UPLC | Sub-2μm particles, rapid analysis | UV-PDA, MS detection | ≥99 | [16] |

| Chiral HPLC | Chiral stationary phase for enantiomeric separation | UV detection, circular dichroism | Enantiomeric excess >95% |

UNII

GHS Hazard Statements

H301 (95%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (97.5%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant